2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

Description

The exact mass of the compound 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHPXHSMBAZDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OP(O1)(OC)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061863 | |

| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-79-8 | |

| Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1665-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene, a pentacovalent organophosphorus compound of significant interest in synthetic chemistry. We delve into the mechanistic underpinnings of its formation via the Perkow reaction, present a detailed and validated experimental protocol, and offer a comprehensive analysis of its structural confirmation using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this class of reagents.

Introduction: The Significance of Dioxaphospholenes

Organophosphorus chemistry is a cornerstone of modern organic synthesis, with applications ranging from catalysis and materials science to the development of life-saving pharmaceuticals. Within this vast field, cyclic phosphorus compounds, particularly dioxaphospholenes, represent a unique class of molecules. Their stereochemical properties and the inherent reactivity of the phosphorus center make them valuable intermediates and reagents.

This compound (CAS No. 13597-59-0) is a noteworthy example. It is a stable, pentacovalent phosphorus(V) adduct formed from the reaction of trimethyl phosphite and diacetyl (2,3-butanedione). Understanding its synthesis is not merely a procedural exercise; it is an investigation into the nuanced competition between kinetic and thermodynamic reaction pathways, specifically the Perkow and Michaelis-Arbuzov reactions. This guide will illuminate the factors that favor the formation of the dioxaphospholene structure, providing chemists with the predictive control necessary for successful synthesis.

The Synthetic Pathway: Mastering the Perkow Reaction

The primary route to this compound is the reaction between trimethyl phosphite, a trivalent phosphorus nucleophile, and diacetyl (2,3-butanedione), an α-dicarbonyl compound. This transformation is a classic example of the Perkow reaction, which yields a vinyl phosphate, in this case, a cyclic enol phosphate.

Mechanistic Rationale: Perkow vs. Michaelis-Arbuzov

When a trialkyl phosphite reacts with an α-haloketone or, as in this case, an activated α-dicarbonyl compound, two major pathways compete: the Michaelis-Arbuzov reaction, which would yield a β-ketophosphonate, and the Perkow reaction, which forms a vinyl phosphate.[1][2]

The critical mechanistic decision point is the initial site of nucleophilic attack by the phosphorus atom.

-

Michaelis-Arbuzov Pathway: Attack at a saturated carbon atom bearing a leaving group.

-

Perkow Pathway: Attack at the electrophilic carbonyl carbon.[3][4]

In the reaction of trimethyl phosphite with diacetyl, the phosphite preferentially attacks one of the carbonyl carbons. This initial attack forms a zwitterionic betaine intermediate.[5] This intermediate rapidly undergoes a cyclization and rearrangement, driven by the formation of the stable five-membered dioxaphospholene ring and the strong phosphorus-oxygen bond. The absence of a halogen atom and the presence of a second adjacent carbonyl group strongly favor the Perkow-type pathway over the Michaelis-Arbuzov rearrangement.[4]

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the fully characterized final product.

Caption: Figure 1: Overall experimental workflow from synthesis to characterization.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.

Reagents & Equipment:

-

Trimethyl phosphite (P(OMe)₃), freshly distilled

-

Diacetyl (2,3-butanedione), anhydrous

-

Anhydrous benzene or toluene

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a nitrogen or argon inlet

-

Vacuum distillation apparatus

Procedure:

-

Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Charging: Charge the flask with a solution of diacetyl in anhydrous benzene (e.g., 0.1 mol of diacetyl in 100 mL of benzene).

-

Controlled Addition: Fill the dropping funnel with an equimolar amount of trimethyl phosphite (0.1 mol). Add the trimethyl phosphite dropwise to the stirred diacetyl solution.

-

Causality: The reaction is exothermic. A slow, controlled addition is crucial to maintain the reaction temperature and prevent the formation of side products.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to yield the final product as a colorless liquid. The purity of the fractions should be monitored by NMR.

-

Structural Characterization and Data Analysis

Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of this compound.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides the most direct evidence of the product's formation. Pentacovalent phosphorus compounds of this type exhibit characteristic chemical shifts. The expected signal for this dioxaphospholene is typically found in the upfield region relative to the standard 85% H₃PO₄.[6][7] A single peak confirms the presence of a unique phosphorus environment.

-

¹H NMR: The proton NMR spectrum will show two main signals:

-

A singlet corresponding to the six protons of the two equivalent methyl groups (C4-CH₃ and C5-CH₃) attached to the dioxaphospholene ring.

-

A signal corresponding to the nine protons of the three equivalent methoxy groups (P-(OCH₃)₃). This signal may appear as a doublet due to coupling with the phosphorus nucleus (³JP-H).

-

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbons on the ring, the olefinic carbons of the ring (C4 and C5), and the methoxy group carbons.

Spectroscopic Data Summary

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling | Assignment |

| ³¹P | Highly shielded region | Singlet | P(V) center |

| ¹H | ~1.7 - 2.0 | Singlet | CH ₃ on ring (6H) |

| ~3.5 - 3.8 | Doublet (³JP-H) | OCH ₃ (9H) | |

| ¹³C | ~10 - 15 | Singlet | C H₃ on ring |

| ~50 - 55 | Doublet (²JP-C) | OC H₃ | |

| ~120 - 125 | Doublet (²JP-C) | C =C on ring |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of the product is expected to show:

-

Strong P-O-C stretching vibrations: Typically observed in the 1000-1100 cm⁻¹ region.[8][9]

-

C=C stretching vibration: A characteristic band for the double bond within the dioxaphospholene ring, usually around 1650-1700 cm⁻¹.

-

Absence of C=O: The disappearance of the strong carbonyl (C=O) stretch from the diacetyl starting material (typically ~1715 cm⁻¹) is a key indicator of a successful reaction.[10][11]

Visualizing the Molecular Structure

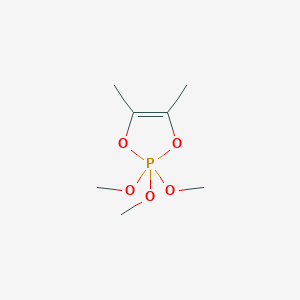

The diagram below illustrates the final structure of the title compound, highlighting the pentacovalent phosphorus center.

Caption: Figure 2: Structure of this compound.

Applications and Future Outlook

This compound is more than a synthetic curiosity; it serves as a valuable intermediate.[12] Dioxaphospholenes can be precursors to other reactive species or can be used in cycloaddition reactions. Their ability to act as ligands in coordination chemistry or as building blocks for more complex phosphine ligands is an area of active research.[13] The controlled synthesis and thorough characterization detailed herein are the foundational steps for unlocking these future applications in catalysis, materials science, and medicinal chemistry.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the mechanistic principles of the Perkow reaction, researchers can confidently execute the synthesis. The detailed protocol and the corresponding spectroscopic data serve as a reliable benchmark for reaction validation and product confirmation. As the demand for novel organophosphorus compounds grows, a firm grasp of these fundamental synthetic and analytical techniques remains indispensable for innovation.

References

-

SciTech Connect. (n.d.). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. OSTI.GOV. Retrieved from [Link]

-

Durig, J. R., & Cox Jr., A. W. (1976). Spectra and structure of organophosphorus compounds. 16. Infrared and Raman spectra, vibrational assignment, and conformational analysis for isopropylphosphine and isopropylphosphine-d2. The Journal of Physical Chemistry, 80(23), 2603–2612. Retrieved from [Link]

-

Lee, S., et al. (2022). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Advances, 12(1), 1-10. Retrieved from [Link]

-

Piffath, R. J. (2003). Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. Defense Technical Information Center. Retrieved from [Link]

-

Small, G. W., et al. (1993). Classification of infrared spectra of organophosphorus compounds with artificial neural networks. Proc. SPIE 2092, Neural and Stochastic Methods in Image and Signal Processing II, 2092, 233. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkow reaction. Retrieved from [Link]

-

ChemEurope. (n.d.). Perkow reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Retrieved from [Link]

-

Kaupp, M. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Dalton Transactions, 40(31), 7949-7959. Retrieved from [Link]

-

Tofan, D., et al. (2019). 31P NMR Chemical Shift Tensors: Windows into Ruthenium–Phosphinidene Complex Electronic Structures. Inorganic Chemistry, 58(15), 9832-9839. Retrieved from [Link]

-

Toke, L., et al. (1981). REACTION OF TRIALKYL PHOSPHITES AND a-HALOKETONES IN APROTIC MEDIA (PERKOW-ARBUZOV REACTION) AND IN PROTIC SOLVENTS. Periodica Polytechnica Chemical Engineering, 25(3-4), 199-214. Retrieved from [Link]

-

Reich, H. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Green, R. L., et al. (2020). Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis. ChemistryOpen, 9(7), 746-758. Retrieved from [Link]

-

Saki, Y., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517-6522. Retrieved from [Link]

Sources

- 1. Perkow reaction - Wikipedia [en.wikipedia.org]

- 2. Perkow_reaction [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pp.bme.hu [pp.bme.hu]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 13. Diazaphospholene and Diazaarsolene Derived Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, applications in drug discovery, particularly as an intermediate for neurologically active and potential anticancer agents, and provide essential safety and handling protocols.

Core Chemical Properties

1-(2-Fluorophenyl)piperazine, with the CAS number 1011-15-0, is a monosubstituted piperazine derivative. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.

| Property | Value | Source(s) |

| CAS Number | 1011-15-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃FN₂ | [1][4][] |

| Molecular Weight | 180.22 g/mol | [1][4][] |

| Appearance | Clear colorless to light yellow liquid | [6] |

| Boiling Point | 150 °C at 3 mmHg | [1][2] |

| Density | 1.141 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.556 | [1][2] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [2] |

| Melting Point | 44-48°C | [2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

Applications in Drug Discovery and Development

1-(2-Fluorophenyl)piperazine is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[4] Its structural motif is found in numerous drug candidates targeting the central nervous system and in the development of novel anticancer agents.

Neurologically Active Compounds

The piperazine scaffold is a well-established pharmacophore in neuroscience research. The introduction of a 2-fluorophenyl group can modulate a compound's affinity and selectivity for various receptors and transporters in the brain. For instance, its derivatives are explored for their potential as psychoactive drugs.[7] The hydrochloride salt of 1-(2-Fluorophenyl)piperazine is also utilized in these studies.[7]

Anticancer Agent Synthesis

Recent research has highlighted the potential of 1-(2-fluorophenyl)piperazine derivatives as anticancer agents. A 2024 study described the design and synthesis of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives as potential inhibitors of the BCL2 anti-apoptotic protein.[8] These compounds exhibited cytotoxic effects on MDA-MB-231 breast cancer cell lines, suggesting a promising avenue for the development of new cancer therapies.[8] The study underscores the versatility of this scaffold in creating targeted therapies.

The synthesis of these derivatives often involves the reaction of 1-(2-fluorophenyl)piperazine with other chemical entities to explore their therapeutic potential.[8]

Synthesis and Experimental Protocols

The synthesis of derivatives from 1-(2-Fluorophenyl)piperazine is a common procedure in medicinal chemistry labs. Below is a generalized workflow for the synthesis of a novel derivative, followed by a conceptual diagram.

General Workflow for Derivative Synthesis

A typical synthesis might involve the reaction of 1-(2-Fluorophenyl)piperazine with a suitable electrophile to form a new carbon-nitrogen or sulfur-nitrogen bond.

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask, dissolve 1-(2-Fluorophenyl)piperazine in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Step 2: Reagent Addition

-

Slowly add the desired electrophile (e.g., an acyl chloride, sulfonyl chloride, or alkyl halide) to the stirred solution of 1-(2-Fluorophenyl)piperazine.

-

The reaction may require cooling (e.g., an ice bath) to control the exothermic nature of the reaction.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been consumed.

Step 4: Work-up and Purification

-

Once the reaction is complete, quench the reaction mixture, if necessary, by adding water or a mild acidic/basic solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography, recrystallization, or distillation to yield the final, pure compound.

Step 5: Characterization

-

Confirm the structure and purity of the synthesized derivative using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Conceptual Diagram of Derivative Synthesis

Caption: A generalized workflow for the synthesis of a derivative from 1-(2-Fluorophenyl)piperazine.

Safety, Handling, and Storage

Proper handling and storage of 1-(2-Fluorophenyl)piperazine are crucial to ensure laboratory safety.

Hazard Identification:

-

This chemical is considered hazardous and can be harmful if swallowed, in contact with skin, or if inhaled.[1][9]

-

It can cause severe skin burns and eye damage, as well as respiratory irritation.[9]

-

It is classified as a corrosive material.[10]

Precautionary Measures:

-

Always handle this chemical in a well-ventilated area or in a fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

The compound is sensitive to air, so storage under an inert atmosphere like nitrogen is recommended.[9][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

Suppliers

1-(2-Fluorophenyl)piperazine is available from various chemical suppliers that cater to the research and development community. When sourcing this chemical, it is important to obtain a certificate of analysis to verify its purity and identity.

Reputable Suppliers Include:

It is recommended to contact these suppliers directly for the most current pricing and availability.

Conclusion

1-(2-Fluorophenyl)piperazine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique chemical properties make it a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of neuroscience and oncology. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

- Acros Organics. (2018, January 19). SAFETY DATA SHEET: 1-(2-Fluorophenyl)piperazine.

- CHEMSWORTH. (n.d.). CHEMSWORTH.

- Amadis Chemical Company Limited. (n.d.). Amadis Chemical Company Limited.

-

NIH. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]

- CAS. (n.d.). 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

SpectraBase. (n.d.). 1-(2-Fluorophenyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Hangzhou J&H Chemical Co., Ltd. (n.d.). 2,2,2-TriMethoxy-4,5-diMethyl-1,3,2-dioxaphospholene.

-

Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

- Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). SAFETY DATA SHEET: 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.

- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- cas号查询. (n.d.). 18354-43-3_5-acetyl-2-(4-methoxyphenyl)-5-methyl-1,3....

- Grokipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from a publicly available online encyclopedia.

-

PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 1-(2-Fluorophenyl)piperazine CAS 1011-15-0. Retrieved from [Link]

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine.

Sources

- 1. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]

- 2. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [amp.chemicalbook.com]

- 3. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. 1-(2-Fluorophenyl)piperazine CAS 1011-15-0 [homesunshinepharma.com]

- 7. biosynth.com [biosynth.com]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Mechanism of Action of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

This guide provides a comprehensive technical overview of the formation and reactive mechanism of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are engaged with advanced phosphorus chemistry.

Introduction: The Significance of Pentacovalent Phosphorus Intermediates

The field of organophosphorus chemistry has been profoundly shaped by the study of pentacovalent phosphorus compounds, which serve as critical intermediates in a vast array of biochemical and synthetic transformations.[1][2] These species, often transient and highly reactive, are central to understanding mechanisms of phosphoryl transfer, a fundamental process in biology, and are the cornerstone of powerful synthetic methodologies. This compound stands as a classic, isolable example of a pentacovalent oxyphosphorane, providing a unique window into the structure, stability, and reactivity of these fascinating intermediates. Its study, pioneered by Fausto Ramirez, has illuminated the mechanistic pathways of reactions involving trivalent phosphorus compounds and carbonyl substrates.

This guide will dissect the mechanism of action of this dioxaphospholene, beginning with its formation through a landmark cycloaddition reaction and subsequently exploring its utility as a reactive intermediate in organic synthesis.

Part 1: The Genesis of a Stable Oxyphosphorane - The Ramirez [1+4] Cycloaddition

The primary mechanism for the formation of this compound is the reaction between trimethyl phosphite (a trivalent phosphorus compound) and biacetyl (an α-dicarbonyl compound). This reaction is a cornerstone of pentacovalent phosphorus chemistry.

Core Mechanism: A Step-by-Step Analysis

The reaction proceeds through a concerted or near-concerted pathway that can be described as a [1+4] cycloaddition. The trivalent phosphorus atom of trimethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of biacetyl.

-

Nucleophilic Attack and Zwitterion Formation: The lone pair of electrons on the phosphorus atom of trimethyl phosphite initiates a nucleophilic attack on one of the carbonyl carbons of biacetyl. This leads to the formation of a transient, zwitterionic intermediate (betaine).

-

Cyclization to a Pentacovalent Intermediate: The negatively charged oxygen of the betaine intermediate then attacks the now positively charged phosphorus center. This rapid intramolecular cyclization results in the formation of the stable, five-membered dioxaphospholene ring. The phosphorus atom expands its valence shell to become pentacovalent, adopting a trigonal bipyramidal geometry.[1][2]

This overall transformation is highly efficient and results in the formation of the stable this compound adduct. Kinetic studies on related reactions of trimethyl phosphite with cyclic α-diketones have shown that the reaction rate is influenced by the ring strain of the diketone, supporting the hypothesis of a β-ketophosphonium intermediate formed during the initial attack.[3]

Caption: Formation of the Dioxaphospholene via Cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established Ramirez procedure for the synthesis of stable oxyphosphoranes.

Materials:

-

Trimethyl phosphite, P(OCH₃)₃

-

Biacetyl (2,3-Butanedione)

-

Anhydrous diethyl ether or hexane as solvent

-

Schlenk line and argon or nitrogen gas supply

-

Dry glassware

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Charge the flask with a solution of freshly distilled biacetyl in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Add trimethyl phosphite dropwise to the stirred solution of biacetyl over a period of 30 minutes. An exothermic reaction is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The solvent can be removed under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by distillation under high vacuum.

Trustworthiness Note: The reaction is sensitive to moisture and atmospheric oxygen. The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of trimethyl phosphite and the oxidation of the product.

Part 2: Mechanism of Action as a Synthetic Intermediate

As a stable pentacovalent adduct, this compound serves as a valuable intermediate in organic synthesis.[4] Its "mechanism of action" in this context refers to its ability to undergo further transformations, acting as a precursor to other reactive species or participating in subsequent reactions.

Thermal and Photochemical Reactivity

The dioxaphospholene ring system is subject to thermal and photochemical fragmentation. This reactivity is central to its utility.

-

Thermal Fragmentation: Upon heating, the dioxaphospholene can undergo a retro-cycloaddition reaction, dissociating back into trimethyl phosphite and biacetyl. However, it can also serve as a precursor for other reactions. For instance, in the presence of a suitable trapping agent, it can generate other reactive intermediates.

-

Photochemical Generation of Carbenes: A key aspect of the dioxaphospholene's reactivity is its potential to generate carbenes upon photolysis. The photochemical extrusion of trimethyl phosphate can lead to the formation of a dimethoxycarbene or related species. These carbenes are highly reactive intermediates that can participate in a variety of subsequent reactions, such as cyclopropanations.[3][5][6][7]

Caption: Thermal and Photochemical Pathways of the Dioxaphospholene.

Role in Wittig-type Reactions and Olefination

While not a direct Wittig reagent, the chemistry of dioxaphospholenes is conceptually linked to the intermediates of the Wittig reaction. The Wittig reaction proceeds via an oxaphosphetane intermediate, a four-membered ring containing phosphorus and oxygen.[8][9][10][11][12] The five-membered dioxaphospholene ring can be seen as a more stable analog. The principles governing the formation and breakdown of these phosphorus-oxygen heterocycles are related.

In specific applications, dioxaphospholenes can be used to generate ylide-like species or their equivalents, which can then react with aldehydes or ketones to form alkenes. This provides an alternative pathway to olefination, a fundamental transformation in organic synthesis.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₅O₅P | |

| Molecular Weight | 210.16 g/mol | |

| CAS Number | 1665-79-8 |

Conclusion

This compound is more than a mere chemical curiosity; it is a tangible representation of the principles of pentacovalent phosphorus chemistry. Its formation via the Ramirez cycloaddition provides a clear and elegant example of the reactivity of trivalent phosphorus compounds with activated carbonyl systems. Furthermore, its role as a stable yet reactive intermediate opens avenues for further synthetic transformations, particularly in the generation of highly reactive species like carbenes under photochemical conditions. A thorough understanding of its dual mechanism—both in its formation and its subsequent synthetic applications—is essential for researchers aiming to leverage the full potential of organophosphorus chemistry in the design and synthesis of complex molecules.

References

-

Herz, A., et al. (2003). The Pentacovalent Phosphorus Intermediate of a Phosphoryl Transfer Reaction. Science, 299(5610), 1221-1225. [Link]

-

O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

-

Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Ogata, Y., & Yamashita, M. (1972). Kinetics of the reaction of trimethyl phosphite with cyclic α-diketones. Journal of the Chemical Society, Perkin Transactions 2, (5), 493-497. [Link]

-

Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

-

Holmes, R. R. (1980). Pentacoordinated Phosphorus, Vol. 1: Structure and Spectroscopy. ACS Monograph Series. [Link]

-

Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

-

McNulty, J., & Das, P. (2009). The first catalytic Wittig reaction. Angewandte Chemie International Edition, 48(37), 6788-6790. [Link]

-

Thermo Fisher Scientific. (n.d.). 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97%. Alfa Aesar. [Link]

- Jones, M., & Moss, R. A. (Eds.). (2004). Carbene Chemistry. John Wiley & Sons.

-

Ramirez, F. (1968). Condensations of Carbonyl Compounds with Trivalent Phosphorus Reagents. The Synthesis of Oxyphosphoranes and the Wittig Reaction. Accounts of Chemical Research, 1(6), 168-174. [Link]

-

Ramirez, F., & Desai, N. B. (1963). The Reaction of Trimethyl Phosphite with Biacetyl. A Stable Pentacovalent Adduct Containing a Phosphorus Atom in a Five-Membered Ring. Journal of the American Chemical Society, 85(20), 3252-3253. [Link]

-

Bertrand, G., & Grote, D. (2007). Carbenes: From Ylides to Stable Carbenes. Angewandte Chemie International Edition, 46(48), 9274-9277. [Link]

- Griffin, G. W., & Bertoniere, N. R. (1973). Photochemistry of Small Rings. In Carbenes (pp. 305-334). John Wiley & Sons, Inc.

- Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

Sources

- 1. researchgate.net [researchgate.net]

- 2. unm.edu [unm.edu]

- 3. DSpace [kb.osu.edu]

- 4. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical Generation of Allenylidenes from Cyclopropanated Phenanthrenes: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

Introduction

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene is a pentavalent organophosphorus compound featuring a five-membered dioxaphospholene ring. This class of compounds is of significant interest in synthetic organic chemistry, serving as versatile intermediates and reagents. The phosphorus atom in a pentacoordinate state, bonded to five oxygen atoms, three from methoxy groups and two within the dioxaphospholene ring, results in a unique electronic environment that can be probed effectively using various spectroscopic techniques.

Molecular Structure and Spectroscopic Rationale

The structure of this compound is presented below. Understanding the symmetry and electronic nature of the different nuclei is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds. We will consider ¹H, ¹³C, and ³¹P NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons, the methyl protons on the dioxaphospholene ring, and the vinylic protons of the ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Doublet | 9H | -OCH₃ |

| ~1.9 | Singlet | 6H | -CH₃ (ring) |

-

-OCH₃ Protons (C3, C4, C5): The three methoxy groups are chemically equivalent and are expected to appear as a single signal. Due to coupling with the phosphorus atom (³J(P-O-C-H)), this signal is predicted to be a doublet with a coupling constant of approximately 10-15 Hz.

-

-CH₃ Protons (C6, C7): The two methyl groups on the dioxaphospholene ring are also chemically equivalent and will likely appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~125 | C1, C2 |

| ~55 | C3, C4, C5 |

| ~15 | C6, C7 |

-

Vinylic Carbons (C1, C2): These carbons are part of a double bond and are deshielded, appearing in the downfield region.

-

Methoxy Carbons (C3, C4, C5): These carbons are attached to an electronegative oxygen atom and will appear in the mid-field region.

-

Methyl Carbons (C6, C7): The methyl carbons are the most shielded and will appear in the upfield region.

Predicted ³¹P NMR Data

Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. For pentacoordinate phosphorus compounds like this, the chemical shift is highly dependent on the geometry and substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| -20 to -30 | P |

The phosphorus nucleus is expected to be significantly shielded, appearing in the upfield region of the ³¹P NMR spectrum. The exact chemical shift will be influenced by the ring strain and the electronegativity of the oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the P-O-C and C=C bonds.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~1680 | Medium | C=C stretch |

| ~1100-1000 | Strong | P-O-C stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

The strong P-O-C stretching vibrations are characteristic of phosphate and phosphonate esters. The C=C stretching frequency confirms the presence of the double bond within the dioxaphospholene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.

| Predicted m/z | Ion |

| 210 | [M]⁺ |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - PO(OCH₃)₂]⁺ |

| 120 | [M - PO(OCH₃)₃]⁺ |

The fragmentation is likely to proceed through the loss of methoxy groups and cleavage of the dioxaphospholene ring.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

³¹P NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover a range appropriate for pentavalent phosphorus compounds (e.g., -100 to 100 ppm).

-

Use a relaxation delay of 5 seconds.

-

Acquire at least 64 scans.

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Instrumentation: Use an electron ionization (EI) mass spectrometer.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

Maintain the ion source temperature at ~200 °C.

-

Conclusion

While experimental spectroscopic data for this compound is not currently available, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra. The interpretations are based on the fundamental principles of each spectroscopic technique and by drawing analogies to structurally similar organophosphorus compounds. The detailed protocols provided herein offer a clear roadmap for the experimental characterization of this and related molecules. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, aiding in the identification and structural elucidation of novel phosphorus-containing heterocycles.

References

As of the last update, no direct experimental spectroscopic data for this compound has been published. The predictions in this guide are based on general principles of spectroscopic interpretation and data for analogous compounds. For general information on the spectroscopy of organophosphorus compounds, the following resources are recommended:

IUPAC name and structure of C7H15O5P

An In-depth Technical Guide to Triethyl Phosphonoacetate: A Cornerstone Reagent for C-C Bond Formation

Abstract

This technical guide provides a comprehensive analysis of Triethyl phosphonoacetate (TEPA), a pivotal organophosphorus reagent with the molecular formula C8H17O5P. While the query C7H15O5P is ambiguous, TEPA represents a closely related and overwhelmingly significant compound for the target audience of synthetic chemists and drug development professionals. This document delves into the physicochemical properties, synthesis, and structural features of TEPA. The core focus is its application in the Nobel Prize-winning Wittig chemistry, specifically the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely utilized method for the stereoselective synthesis of alkenes. We will explore the reaction mechanism, its distinct advantages over the classical Wittig reaction, and provide validated experimental protocols for its successful implementation in a laboratory setting.

Introduction: Identifying the Core Reagent

The molecular formula C7H15O5P does not correspond to a uniquely defined, high-impact compound in common synthetic practice. However, the closely related homolog, C8H17O5P, is unequivocally identified as Triethyl phosphonoacetate (TEPA) . Given its profound importance in modern organic synthesis and drug discovery, this guide will focus exclusively on this compound.

TEPA is a stable, liquid phosphonate ester whose utility is anchored in its role as a precursor to a stabilized phosphonate carbanion.[1][2] This carbanion is the key nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that facilitates the synthesis of α,β-unsaturated esters from aldehydes and ketones with high reliability and stereocontrol.[1][3] For professionals in drug development, the HWE reaction is an indispensable tool for carbon chain elongation and the construction of complex molecular scaffolds found in numerous bioactive molecules, including antiviral and anti-inflammatory agents.[2][4][5]

Physicochemical Properties & Structural Elucidation

The reactivity and utility of TEPA are direct consequences of its molecular structure. The key feature is the methylene group (–CH2–) positioned between two electron-withdrawing groups: the phosphonate (P=O) and the ester carbonyl (C=O). This unique arrangement renders the alpha-protons on the methylene carbon acidic, allowing for easy deprotonation by moderately strong bases to form the reactive carbanion.[1]

Table 1: Key Identifiers and Physical Properties of Triethyl Phosphonoacetate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-diethoxyphosphorylacetate | [6] |

| CAS Number | 867-13-0 | [7][8] |

| Molecular Formula | C8H17O5P | [6][7] |

| Molecular Weight | 224.19 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 142-145 °C @ 9 mmHg | [8] |

| Density | 1.13 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.431 | [8] |

| SMILES | CCOC(=O)CP(=O)(OCC)OCC | [6] |

For verification, the structure of TEPA can be confirmed using standard spectroscopic methods. The Fourier-Transform Infrared (FTIR) spectrum will prominently display characteristic stretches for the C=O of the ester (approx. 1730 cm⁻¹) and the P=O of the phosphonate (approx. 1250 cm⁻¹).

Synthesis of Triethyl Phosphonoacetate

The industrial and laboratory-scale synthesis of TEPA is predominantly achieved via the Michaelis-Arbuzov reaction .[9][10] This reliable method involves the reaction of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, such as ethyl chloroacetate or ethyl bromoacetate.[9][11]

The reaction proceeds through the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the ethyl haloacetate. This is followed by the rearrangement of the resulting intermediate, which expels an ethyl halide as a byproduct to form the stable P=O bond of the phosphonate.

Causality in Synthesis: The choice of a solvent-free, high-temperature reaction is a deliberate process improvement.[9] This approach simplifies post-reaction workup, increases the reaction rate, and enhances the overall yield, making it more suitable for industrial production by minimizing solvent waste and associated environmental impact.[9]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Core Application

The premier application of TEPA is its use in the HWE olefination. This reaction offers significant advantages over the classical Wittig reaction using phosphonium ylides.

Mechanism and Stereoselectivity

The HWE reaction follows a well-understood, three-step mechanism:[3][4][12]

-

Deprotonation: A base (e.g., NaH, NaOMe, DBU) abstracts an acidic α-proton from TEPA to generate a resonance-stabilized phosphonate carbanion.[3]

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms an oxaphosphetane intermediate.[3][4]

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the final alkene product.[10][13]

A key feature of the HWE reaction with stabilized phosphonates like TEPA is its high stereoselectivity for the (E)-alkene (trans-isomer).[3][10][13] This selectivity arises because the transition state leading to the (E)-alkene is sterically favored and therefore lower in energy than the transition state leading to the (Z)-alkene.[4]

Caption: Figure 1: HWE Reaction Mechanism.

Advantages Over the Wittig Reaction

For drug development professionals, protocol robustness and purification efficiency are paramount. The HWE reaction is often preferred for several reasons:

-

Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[10]

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction.[10][13] This is a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction, which often requires challenging column chromatography for removal.

-

Predictable Stereochemistry: The high (E)-selectivity is reliable and predictable for most substrates.[14]

Validated Experimental Protocol: HWE Olefination

This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated ester using TEPA and an aldehyde under Masamune-Roush conditions, which are suitable for base-sensitive substrates.[4]

Self-Validation: This protocol is inherently self-validating. Successful formation of the product is confirmed by the disappearance of the aldehyde starting material (monitored by TLC) and the precipitation of the product upon aqueous workup. The easy removal of the phosphate byproduct in the aqueous layer provides further validation of the reaction pathway.

Materials and Reagents

-

Triethyl phosphonoacetate (TEPA)

-

Aldehyde substrate

-

Lithium chloride (LiCl), anhydrous

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add anhydrous LiCl (1.5 equiv) and anhydrous acetonitrile. Begin vigorous stirring.

-

Substrate Addition: Add the aldehyde (1.0 equiv) followed by Triethyl phosphonoacetate (1.2 equiv) to the suspension.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add DBU (1.2 equiv) dropwise via syringe. Causality Note: Cooling prevents potential side reactions from the exothermic addition of the base.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed.

-

Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Causality Note: The water wash is critical for removing the water-soluble lithium diethyl phosphate byproduct.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (E)-alkene.

Sources

- 1. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Triethyl phosphonoacetate | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 12. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and Enduring Legacy of Dioxaphospholene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,3,2-dioxaphospholene compounds. We traverse the pioneering work of the 1950s, which first unveiled these versatile molecules, to their modern applications as powerful reagents and ligands in complex organic synthesis. The narrative emphasizes the underlying chemical principles and mechanistic insights that have driven their development. Detailed protocols, quantitative data, and workflow visualizations are provided to equip researchers with a practical and theoretical understanding of this important class of organophosphorus compounds.

Introduction: The Unique Architecture of Dioxaphospholenes

The 1,3,2-dioxaphospholene system is characterized by a five-membered ring containing two oxygen atoms, one phosphorus atom, and a carbon-carbon double bond. The phosphorus atom is the focal point of reactivity, typically existing in a pentacoordinate (Phosphorus V) or tricoordinate (Phosphorus III) state. This structure imparts unique stereoelectronic properties that have made them invaluable in synthetic chemistry. Their story begins with a fundamental inquiry into the reactivity of trivalent phosphorus compounds.

The Genesis: Pioneering Synthesis and a New Class of Reagents

The history of dioxaphospholenes is inextricably linked to the foundational work on the reactivity of phosphites. In the mid-1950s, chemists were exploring the reactions of trialkyl phosphites with various electrophiles. A landmark discovery was made when it was observed that trialkyl phosphites react exothermically with α-dicarbonyl compounds, such as biacetyl or benzil, to form a stable 1:1 adduct. This reaction, often referred to as the Ramirez reaction after its key pioneer Fausto Ramirez, provided the first general and efficient route to the 1,3,2-dioxaphospholene ring system.

These initial studies revealed that the resulting products were not simple phosphonates but rather pentacoordinate, pentacovalent phosphorus compounds. This was a significant finding, as stable pentacovalent phosphorus species were relatively rare at the time. The formation of the stable five-membered ring was correctly proposed to be the thermodynamic driving force for the reaction.

Core Synthetic Methodology: The Ramirez Reaction

The most direct and widely used method for synthesizing 2,2,2-trialkoxy-1,3,2-dioxaphospholenes is the reaction between a trialkyl phosphite and an α-dicarbonyl compound. The reaction is typically rapid and highly exothermic.

Causality Behind Experimental Choices:

-

Reagents: Trialkyl phosphites (e.g., trimethyl phosphite, triethyl phosphite) serve as the phosphorus source.[1][2][3][4] Their nucleophilic character is key to initiating the reaction with the electrophilic carbonyl carbons of the α-dicarbonyl compound (e.g., biacetyl, benzil).

-

Solvent: The reaction is often performed neat or in an aprotic, non-polar solvent like diethyl ether or toluene. The choice of solvent is primarily to control the reaction temperature, as the process can be vigorous. A solvent also aids in the handling of solid dicarbonyl compounds.

-

Temperature: The reaction is initiated at low temperatures (e.g., 0 °C) to moderate the exothermic nature of the addition. Once the initial reaction subsides, the mixture is typically allowed to warm to room temperature to ensure complete conversion.

-

Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because trialkyl phosphites are susceptible to oxidation.

Detailed Experimental Protocol: Synthesis of 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene

This protocol describes the synthesis of a classic dioxaphospholene from trimethyl phosphite and biacetyl.[5]

Step 1: Reaction Setup

-

A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

Step 2: Reagent Charging

-

The flask is charged with biacetyl (8.6 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice-water bath.

Step 3: Addition of Phosphite

-

Trimethyl phosphite (12.4 g, 0.1 mol) is added dropwise via the dropping funnel to the stirred solution over 30 minutes.

-

The temperature of the reaction mixture should be maintained below 10 °C during the addition.

Step 4: Reaction Completion and Work-up

-

After the addition is complete, the ice bath is removed, and the solution is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude oil is purified by vacuum distillation to yield 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene as a colorless liquid.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for dioxaphospholene synthesis.

Mechanistic Insights and Structural Properties

The reaction proceeds through a nucleophilic attack of the phosphorus atom of the phosphite on one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by a rapid ring-closing step to form the pentacovalent phosphorus intermediate. The stability of this pentacovalent structure is a key feature of dioxaphospholene chemistry.

The geometry of these pentacovalent phosphorus compounds is typically described as a trigonal bipyramid (TBP). In this arrangement, the five-membered ring spans one axial and one equatorial position, which minimizes ring strain. This structural feature is crucial for their stability and reactivity.

Visualization of the Reaction Mechanism

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Trimethylphosphite [organic-chemistry.org]

- 5. 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

Theoretical Insights into the Reactivity of 1,3,2-Dioxaphospholenes: A Technical Guide for Researchers

Abstract

1,3,2-Dioxaphospholenes are a fascinating class of five-membered phosphorus heterocycles that have garnered significant attention in synthetic chemistry due to their versatile reactivity. As trivalent phosphorus compounds, they readily engage in a variety of transformations, including cycloaddition reactions and nucleophilic attacks on electrophilic centers. Understanding the underlying electronic structure and reaction mechanisms is paramount for harnessing their full synthetic potential. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the reactivity of dioxaphospholenes, tailored for researchers, scientists, and professionals in drug development. By leveraging the power of computational chemistry, we can dissect reaction pathways, predict reactivity trends, and rationally design novel synthetic methodologies. This guide will delve into the computational techniques employed, explore the key reaction types of dioxaphospholenes from a theoretical standpoint, and elucidate the influence of substituents on their chemical behavior.

Introduction: The Significance of Dioxaphospholenes and the Role of Theoretical Chemistry

1,3,2-Dioxaphospholenes are five-membered heterocyclic compounds containing a phosphorus atom bonded to two oxygen atoms and a carbon-carbon double bond. Their unique electronic structure, characterized by a lone pair on the phosphorus atom and the π-system of the double bond, endows them with a rich and diverse reactivity profile. They are valuable intermediates in the synthesis of a wide array of organophosphorus compounds, which are integral to various fields, including catalysis, materials science, and medicinal chemistry.

Experimental investigations have revealed that dioxaphospholenes participate in several key reactions, most notably [3+2] cycloadditions with electron-deficient alkynes and alkenes, as well as reactions with carbonyl compounds. However, a purely experimental approach can be limited in its ability to fully elucidate the intricate details of reaction mechanisms, such as the precise structure of transition states and the subtle interplay of electronic and steric effects.

This is where theoretical and computational chemistry provide an indispensable toolkit. By employing quantum mechanical calculations, we can model the behavior of molecules and chemical reactions with a high degree of accuracy. These in silico experiments allow us to:

-

Visualize the three-dimensional structures of reactants, intermediates, transition states, and products.

-

Calculate the energetic landscape of a reaction, including activation barriers and reaction enthalpies.

-

Analyze the electronic properties of molecules, such as orbital energies and charge distributions, to understand their reactivity.

-

Systematically study the influence of different substituents on reaction outcomes.

This guide will navigate the theoretical landscape of dioxaphospholene reactivity, providing both foundational knowledge and practical insights for researchers in the field.

Computational Methodologies for Studying Dioxaphospholene Reactivity

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods. For organophosphorus chemistry, Density Functional Theory (DFT) has emerged as a robust and widely used approach, offering a favorable balance between computational cost and accuracy.

Foundational Theory: Density Functional Theory (DFT)

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A variety of functionals are available within the DFT framework, with hybrid functionals often providing excellent results for organic and organometallic reactions. For studies involving dioxaphospholenes and their reactions, the following functionals are commonly employed:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular and well-benchmarked hybrid functional that often provides reliable geometries and energies for a wide range of systems.

-

M06-2X: A high-nonlocality functional that is particularly well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions.

The choice of basis set is also crucial. A basis set is a set of mathematical functions used to describe the atomic orbitals. For phosphorus-containing compounds, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure around the phosphorus atom. Common choices include:

-

Pople-style basis sets: e.g., 6-31G(d), 6-311+G(d,p)

-

Dunning's correlation-consistent basis sets: e.g., cc-pVDZ, aug-cc-pVTZ

A Self-Validating Protocol for Reaction Mechanism Elucidation

To ensure the trustworthiness of computational results, a self-validating and systematic protocol should be followed for investigating reaction mechanisms.

Step-by-Step Computational Workflow:

-

Geometry Optimization: The three-dimensional structures of all reactants, products, and any anticipated intermediates are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. For transition states, exactly one imaginary frequency corresponding to the reaction coordinate is expected.

-

Transition State Searching: The transition state (TS) structure connecting reactants and products is located using various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN).

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and/or a more sophisticated theoretical method.

-

Solvation Effects: Since many reactions are performed in solution, it is often necessary to include the effects of the solvent in the calculations. This is typically done using implicit solvation models, such as the Polarizable Continuum Model (PCM).

Diagram: Computational Workflow for Reaction Mechanism Analysis

Caption: A simplified representation of the concerted mechanism for the [3+2] cycloaddition.

Reactions with Carbonyl Compounds

Dioxaphospholenes can also react as nucleophiles with electrophilic carbonyl compounds, such as aldehydes and ketones. The lone pair on the phosphorus atom initiates the attack on the electrophilic carbonyl carbon. [1]The general mechanism for nucleophilic addition to a carbonyl group involves the formation of a tetrahedral intermediate. [2] Computational studies can be employed to model this process and determine the activation barrier for the initial nucleophilic attack. The reactivity is expected to be influenced by the electrophilicity of the carbonyl compound and the nucleophilicity of the dioxaphospholene. Electron-withdrawing groups on the carbonyl compound will increase its electrophilicity and make it more susceptible to nucleophilic attack.

Diagram: Nucleophilic Attack of a Dioxaphospholene on an Aldehyde

Caption: The general pathway for the reaction of a dioxaphospholene with an aldehyde.

Hydrolysis and Oxidation

The stability of dioxaphospholenes towards hydrolysis and oxidation is a critical aspect of their chemistry. Theoretical studies can provide valuable insights into the mechanisms of these degradation pathways.

Hydrolysis: The hydrolysis of organophosphorus compounds can proceed through various mechanisms, often involving pentacoordinate intermediates or transition states. [3][4]Computational modeling can help to distinguish between associative and dissociative pathways and to calculate the activation barriers for these processes.

Oxidation: Dioxaphospholenes, being trivalent phosphorus compounds, are susceptible to oxidation to the corresponding pentavalent species. Theoretical calculations can be used to investigate the reaction mechanism with various oxidizing agents, such as peroxides or molecular oxygen. [5]These studies can help in understanding the factors that influence the rate and selectivity of the oxidation process.

The Influence of Substituents on Reactivity: A Quantitative Approach

Substituents on the dioxaphospholene ring or at the phosphorus atom can have a profound impact on the reactivity and selectivity of their reactions. Computational chemistry provides a powerful platform for systematically investigating these effects.

Table 1: Predicted Substituent Effects on Dioxaphospholene Reactivity in [3+2] Cycloadditions

| Substituent Position | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on Reaction Rate with Electron-Deficient Alkynes |

| C4/C5 on Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increase |

| C4/C5 on Ring | Electron-Withdrawing (e.g., -CF₃, -CN) | Decrease | Decrease |

| Phosphorus Atom | Electron-Donating (e.g., Alkyl) | Increase | Increase |

| Phosphorus Atom | Electron-Withdrawing (e.g., -OR, -NR₂) | Decrease | Decrease |

These predictions are based on the principles of FMO theory. Electron-donating groups increase the energy of the HOMO, making the dioxaphospholene a better nucleophile and a more reactive 1,3-dipole in normal-electron-demand cycloadditions. Conversely, electron-withdrawing groups decrease the HOMO energy, reducing the reactivity.

Computational studies can quantify these effects by calculating the activation energies for a series of substituted dioxaphospholenes. This allows for the establishment of quantitative structure-activity relationships (QSAR), which can be invaluable for the rational design of new reagents with tailored reactivity.

Conclusion and Future Directions

Theoretical studies provide a powerful lens through which to view and understand the intricate reactivity of 1,3,2-dioxaphospholenes. By employing computational methods such as DFT, researchers can gain deep insights into reaction mechanisms, predict reactivity trends, and rationally design new synthetic strategies. While direct computational investigations on simple dioxaphospholenes are still emerging, the principles gleaned from studies of analogous organophosphorus systems provide a solid foundation for future work.

Future research in this area should focus on:

-

Direct Computational Studies: Performing detailed theoretical investigations on the reactivity of a wider range of substituted 1,3,2-dioxaphospholenes to build a comprehensive understanding of their chemical behavior.

-

Catalysis: Exploring the potential for metal- and organocatalysis to modulate the reactivity and selectivity of dioxaphospholene reactions through computational modeling.

-

Stereoselectivity: Conducting in-depth theoretical analyses of the factors controlling the stereochemical outcomes of dioxaphospholene reactions, which is crucial for their application in asymmetric synthesis.

By continuing to bridge the gap between theoretical predictions and experimental observations, we can unlock the full potential of these versatile phosphorus heterocycles in modern organic synthesis.

References

-

Kamerlin, S. C. L., McKenna, C. E., Goodman, M. F., & Warshel, A. (2009). A Computational Study of the Hydrolysis of dGTP Analogues with Halomethylene-Modified Leaving Groups in Solution: Implications for the Mechanism of DNA Polymerases. Biochemistry, 48(25), 5963–5971. [Link]

-

Ménard, G., Stephan, D. W. (2013). Reactions of Diethylazo-Dicarboxylate with Frustrated Lewis Pairs. Chemistry - A European Journal, 19(24), 7772-7781. [Link]

-

Jasiński, R. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1045. [Link]

-

Vanthuyne, N., et al. (2022). Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions. Scientific Data, 9(1), 1-10. [Link]

-

Barberis, M., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 494. [Link]

-

Wu, X., et al. (2024). Unraveling the atmospheric oxidation mechanism and kinetics of naphthalene: Insights from theoretical exploration. Chemosphere, 352, 141356. [Link]

-

Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. Journal of Molecular Structure, 1048, 303-309. [Link]

-

Ibrahim, A. M., et al. (2018). The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. Journal of Heterocyclic Chemistry, 55(1), 221-227. [Link]

-

Chae, K., & Violi, A. (2007). Thermal decomposition of decalin: an ab initio study. The Journal of organic chemistry, 72(9), 3179–3185. [Link]

-

Linder, M., et al. (2019). Mechanism of the Oxidation of Heptafulvenes to Tropones Studied by Online Mass Spectrometry and Density Functional Theory Calculations. The Journal of organic chemistry, 84(21), 13975–13982. [Link]

-

LibreTexts. (2020). 18.2: General Reactions of Carbonyl Compounds. Chemistry LibreTexts. [Link]

-